Cas no 1087792-97-9 (2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide)

2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide is a specialized organic compound featuring a benzyl(ethyl)amino substituent and a hydroxybenzenecarboximidamide functional group. This structure confers potential utility in medicinal chemistry and pharmacological research, particularly as a precursor or intermediate in the synthesis of bioactive molecules. The presence of both amino and hydroxyimino groups enhances its reactivity, enabling participation in diverse chemical transformations. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound’s stability under standard conditions ensures consistent performance in synthetic applications. Researchers may explore its use in developing enzyme inhibitors or chelating agents due to its ligand-like properties.
2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide structure
1087792-97-9 structure
商品名:2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide
CAS番号:1087792-97-9
MF:C16H19N3O
メガワット:269.341563463211
CID:4679562

2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide 化学的及び物理的性質

名前と識別子

    • 2-(Benzyl(ethyl)amino)-N'-hydroxybenzimidamide
    • 2-[BENZYL(ETHYL)AMINO]-N'-HYDROXYBENZENECARBOXIMIDAMIDE
    • 2-[benzyl(ethyl)amino]-n-hydroxybenzenecarboximidamide
    • 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide
    • インチ: 1S/C16H19N3O/c1-2-19(12-13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(17)18-20/h3-11,20H,2,12H2,1H3,(H2,17,18)
    • InChIKey: QNGHSBNMRXDMFW-UHFFFAOYSA-N
    • ほほえんだ: ON=C(C1C=CC=CC=1N(CC)CC1C=CC=CC=1)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 313
  • トポロジー分子極性表面積: 61.8

2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A224539-5g
2-(Benzyl(ethyl)amino)-N'-hydroxybenzimidamide
1087792-97-9 95+%
5g
$450.0 2025-03-05
Ambeed
A224539-1g
2-(Benzyl(ethyl)amino)-N'-hydroxybenzimidamide
1087792-97-9 95+%
1g
$150.0 2025-03-05
TRC
B044580-250mg
2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide
1087792-97-9
250mg
$ 375.00 2022-06-07
TRC
B044580-125mg
2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide
1087792-97-9
125mg
$ 230.00 2022-06-07

2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide 関連文献

2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamideに関する追加情報

2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide: A Comprehensive Overview

The compound with CAS No. 1087792-97-9, known as 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a benzene ring with an amino group and a hydroxy substituent, making it a versatile building block for various chemical reactions and applications.

2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide is characterized by its complex molecular architecture, which includes a benzene ring substituted with an amino group at the 2-position. The amino group is further modified with a benzyl and ethyl substituent, creating a branched structure that enhances its reactivity and potential for forming hydrogen bonds. The hydroxy group at the N'-position adds another layer of functionality, enabling this compound to participate in a wide range of chemical transformations.

Recent studies have highlighted the potential of 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide in drug discovery and development. Researchers have explored its role as a precursor for synthesizing bioactive compounds, particularly in the context of anti-inflammatory and anticancer agents. The molecule's ability to form stable complexes with metal ions has also made it a valuable tool in coordination chemistry and catalysis.

The synthesis of 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide typically involves multi-step reactions, often starting from readily available aromatic compounds. The process often includes nucleophilic substitution, condensation, and oxidation steps, which are carefully optimized to ensure high yields and purity. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods, reducing the environmental impact of producing this compound.

In terms of applications, 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide has found use in the synthesis of heterocyclic compounds, which are essential components of many pharmaceuticals. Its ability to act as both a nucleophile and an electrophile makes it highly versatile in various coupling reactions. Additionally, this compound has been employed in the development of novel materials, including polymers and coordination polymers, due to its unique structural properties.

Recent research has also focused on the biological activity of 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide. Studies have shown that this compound exhibits moderate anti-inflammatory properties, making it a promising candidate for further exploration in drug development. Furthermore, its ability to inhibit certain enzymes involved in cancer progression suggests potential applications in oncology.

The structural versatility of 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide has also made it a valuable tool in academic research. Chemists have used this compound to study fundamental aspects of organic chemistry, such as reaction mechanisms and stereochemistry. Its role as a chiral auxiliary has been particularly significant, enabling the synthesis of enantiomerically pure compounds with high efficiency.

In conclusion, 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide (CAS No. 1087792-97-9) is a multifaceted compound with immense potential in various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts. As scientists continue to explore its properties and capabilities, this compound is likely to contribute significantly to the advancement of chemistry and medicine.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1087792-97-9)2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide
A1245549
清らかである:99%
はかる:5g
価格 ($):405